molecular formula C12H18N6O2 B5038796 N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No. B5038796
M. Wt: 278.31 g/mol
InChI Key: QXEWMKYSSZNDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). The compound has been extensively studied for its role in various physiological and pathological processes, including cardiovascular diseases, pulmonary hypertension, and cancer.

Mechanism of Action

N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine binds to the heme group of sGC, preventing the enzyme from catalyzing the conversion of guanosine triphosphate (GTP) to cGMP. This results in a decrease in cGMP levels, which in turn affects downstream signaling pathways, including the activation of protein kinase G (PKG), cyclic nucleotide-gated ion channels, and phosphodiesterases.
Biochemical and Physiological Effects:
N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been shown to have a variety of biochemical and physiological effects, including the inhibition of platelet aggregation, relaxation of vascular smooth muscle, and modulation of immune cell function. The compound has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in lab experiments include its high potency and selectivity for sGC, as well as its ability to inhibit the enzyme both in vitro and in vivo. However, the compound has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.

Future Directions

There are several future directions for research involving N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine. One area of interest is the development of more potent and selective sGC inhibitors for use in the treatment of cardiovascular diseases and other disorders. Another area of interest is the investigation of the role of sGC in cancer, with the potential for N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine to be used as an anti-cancer agent. Additionally, the use of N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in combination with other drugs or therapies may be explored to enhance its efficacy and reduce potential side effects.

Synthesis Methods

N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can be synthesized using a variety of methods, including the reaction of 2-nitrobenzaldehyde with cyclobutanone followed by cyclization with hydrazine hydrate. The resulting product is then treated with 3-methoxypropylamine to yield N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine. The purity and yield of the compound can be improved by recrystallization and column chromatography.

Scientific Research Applications

N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been widely used as a research tool to investigate the role of sGC in various physiological and pathological processes. The compound has been shown to inhibit sGC activity in vitro and in vivo, leading to a decrease in cyclic guanosine monophosphate (cGMP) levels and subsequent downstream signaling pathways.

properties

IUPAC Name

5-N-cyclobutyl-6-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O2/c1-19-7-3-6-13-9-10(14-8-4-2-5-8)16-12-11(15-9)17-20-18-12/h8H,2-7H2,1H3,(H,13,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEWMKYSSZNDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC2=NON=C2N=C1NC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

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